Lipophilicity Advantage Over Morpholine Analog
The thiomorpholine scaffold confers a substantial lipophilicity increase over the directly analogous morpholine scaffold. PubChem-computed XLogP3 for thiomorpholine-4-sulfonyl chloride is 0.7, versus -0.1 for morpholine-4-sulfonyl chloride, a difference of 0.8 logP units . The 2,6-dimethyl substitution on the target compound adds additional hydrophobic surface area (estimated contribution of two methyl groups: approximately +1.0 logP based on fragment-based calculation), bringing the predicted logP of 2,6-dimethylthiomorpholine-4-sulfonyl chloride to approximately 1.7–2.0 . This magnitude of lipophilicity shift is sufficient to alter membrane permeability, plasma protein binding, and volume of distribution for derived sulfonamide compounds.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 1.7–2.0 (based on parent scaffold + methyl group contribution) |
| Comparator Or Baseline | Morpholine-4-sulfonyl chloride XLogP3 = -0.1; Thiomorpholine-4-sulfonyl chloride XLogP3 = 0.7 |
| Quantified Difference | Δ ≈ +1.8–2.1 vs. morpholine analog; Δ ≈ +1.0–1.3 vs. unsubstituted thiomorpholine analog |
| Conditions | PubChem XLogP3 3.0 computational prediction model |
Why This Matters
A logP difference of >1.5 log units classifies the target compound in a meaningfully different lipophilicity range than the morpholine analog, directly impacting which chemical series a medicinal chemist selects when tuning ADME properties .
- [1] PubChem. Thiomorpholine-4-sulfonyl chloride. CID 43210669 (XLogP3: 0.7); Morpholine-4-sulfonyl chloride. CID 12798265 (XLogP3: -0.1). View Source
- [2] PubChem. XLogP3 computational method description. PubChem release 2025.09.15. View Source
